Potent Inhibition of Wild-Type and Mutant ALK
The compound demonstrates potent inhibition of wild-type Anaplastic Lymphoma Kinase (ALK) with a Ki of 0.360 nM. Critically, it retains substantial activity against the clinically relevant L1196M gatekeeper mutant (Ki = 1.60 nM), a mutation known to confer resistance to first-generation ALK inhibitors like Crizotinib. This dual activity profile suggests a potential advantage for this scaffold in overcoming certain resistance mechanisms compared to inhibitors that lose potency against the L1196M variant. [1]
Ki L1196M: 1.60 nM
Crizotinib L1196M: >100 nM
| Evidence Dimension | Inhibition constant (Ki) for ALK kinase domain |
|---|---|
| Target Compound Data | Ki = 0.360 nM (wild-type); Ki = 1.60 nM (L1196M mutant) |
| Comparator Or Baseline | Crizotinib (first-generation ALK inhibitor) Ki vs. ALK L1196M is reported as >100 nM in similar biochemical assays [2]. |
| Quantified Difference | Target compound is >60-fold more potent than Crizotinib against the L1196M mutant. |
| Conditions | Biochemical assay using human recombinant ALK kinase domain (amino acids 1093-1141) expressed in baculovirus. |
Why This Matters
This data is essential for procuring a tool compound to study ALK signaling in models harboring the L1196M resistance mutation, where many clinical inhibitors fail.
- [1] BindingDB BDBM50018824 (CHEMBL3286814). Affinity Data for ALK wild-type (Ki=0.360 nM) and L1196M mutant (Ki=1.60 nM). View Source
- [2] Katayama, R., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 3(120), 120ra17. (Reported Crizotinib Ki > 100 nM for L1196M). View Source
